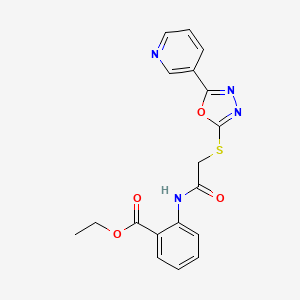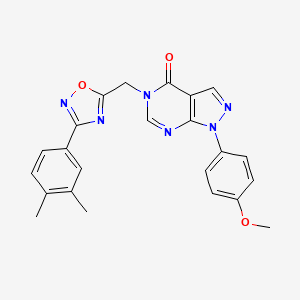
N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide" is a derivative of thiazole, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer and herbicidal activities . The structure of thiazole derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which is a common feature in many biologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of suitable precursors such as acetylthiophenes, chloroacetamide reagents, and thiosemicarbazide . The process may include steps like condensation, bromination, and subsequent ring formation to achieve the desired thiazole core. For instance, the synthesis of related compounds has been reported through the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents, followed by condensation with thiosemicarbazide . Although the specific synthesis of "N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide" is not detailed in the provided papers, similar synthetic routes can be inferred.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, single crystal X-ray diffraction is used to unambiguously determine the 3D structure of these compounds . The crystal packing is typically influenced by hydrogen bond interactions, which can include N-H...O and C-H...O bonds . These interactions are crucial for the stability and conformation of the crystalline structure.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and deacetylation, to yield a wide range of products with different substituents on the thiazole ring . These reactions are essential for modifying the chemical properties of the thiazole core and for the synthesis of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of the thiazole ring imparts certain electronic characteristics to the molecule, which can be studied using Density Functional Theory (DFT) . Theoretical calculations such as the energy gap, global chemical reactivity descriptors, and molecular electrostatic potential can provide insights into the reactivity and stability of these compounds . Additionally, the crystallographic data, including space group and cell parameters, contribute to understanding the solid-state properties .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One stream of research focuses on the synthesis of thiophene and thiazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, and their subsequent evaluation for anticancer activities. The synthesized compounds have shown promising inhibitory activity against several cancer cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties. This suggests a potential avenue for developing novel anticancer agents utilizing the thiazole scaffold as a core structure (Atta & Abdel‐Latif, 2021).
Structural Analysis and Design
Another area of research involves detailed structural analysis, such as crystal structure and Hirshfeld surface analysis, of compounds similar to N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide. These studies provide insights into the molecular geometry, which is crucial for understanding the interaction mechanisms with biological targets and can inform the design of more effective compounds (Polo-Cuadrado et al., 2021).
Chemoselective Synthesis
Efficient chemoselective synthesis methods have been developed for creating 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, demonstrating the versatility of thiazole derivatives in introducing various functional groups. These synthetic approaches allow for the production of compounds with potentially diverse biological activities, including those related to N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide (Kumar, Parameshwarappa, & Ila, 2013).
Propriétés
IUPAC Name |
5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-4-5-16(10-15(14)2)21-26-20(32-27-21)12-28-13-24-22-19(23(28)30)11-25-29(22)17-6-8-18(31-3)9-7-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFRBRNSXHZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

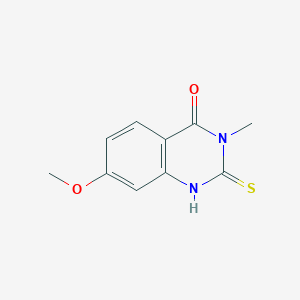
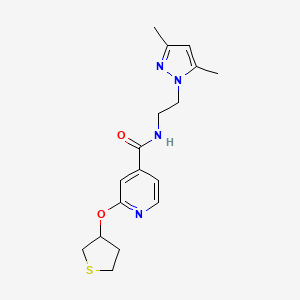
![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

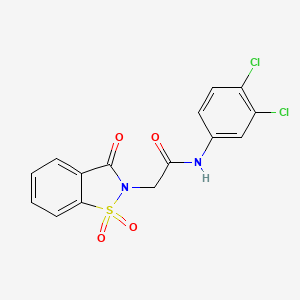

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)
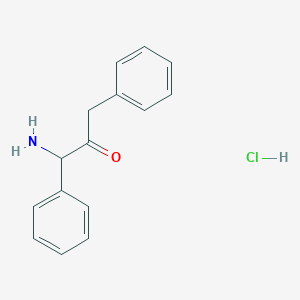
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)

